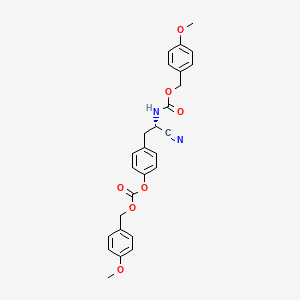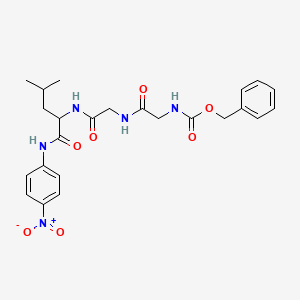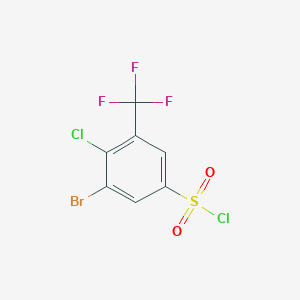
11-Bromoundecyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Bromoundecyltriethoxysilane is an organosilane compound with the molecular formula C₁₇H₃₇BrO₃Si. It is commonly used as a coupling agent in various chemical processes due to its ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the fields of material science and surface chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyltriethoxysilane typically involves the reaction of 11-bromoundecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The mixture is heated to a temperature of around 95°C under a nitrogen atmosphere and vigorous agitation for approximately 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Bromoundecyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis and Condensation: The triethoxysilane group can hydrolyze to form silanols, which can then condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilane group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Siloxane Networks: Hydrolysis and condensation lead to the formation of siloxane networks, which are useful in surface modification applications.
Applications De Recherche Scientifique
11-Bromoundecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance the adhesion of coatings and films.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of 11-Bromoundecyltriethoxysilane involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilane group undergoes hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces to form siloxane bonds. This anchoring mechanism allows the compound to modify surfaces and enhance their properties.
Comparaison Avec Des Composés Similaires
11-Bromoundecyltrimethoxysilane: Similar to 11-Bromoundecyltriethoxysilane but with methoxy groups instead of ethoxy groups.
11-Chloroundecyltriethoxysilane: Contains a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific combination of a bromine atom and triethoxysilane group, which provides distinct reactivity and bonding capabilities. This makes it particularly useful in applications requiring strong and stable surface modifications .
Propriétés
Formule moléculaire |
C17H37BrO3Si |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
11-bromoundecyl(triethoxy)silane |
InChI |
InChI=1S/C17H37BrO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |
Clé InChI |
RJMUHDJJAWRAJC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCCCCBr)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



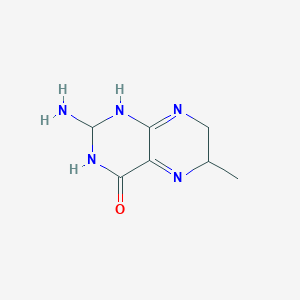

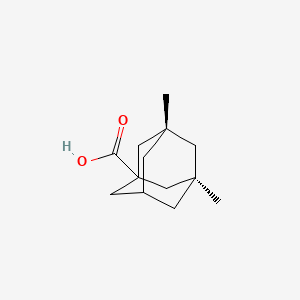


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)
